2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-
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Overview
Description
2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- is a chemical compound with the molecular formula C14H16N2O It is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methoxy group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- typically involves the reaction of 3,4-dimethylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-: Similar structure but with different substitution pattern on the phenyl ring.
2-Pyridinamine, 3-(phenylmethoxy)-: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- is unique due to the presence of both amino and methoxy groups on the pyridine ring, along with the dimethyl substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
642084-16-0 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10-5-6-12(8-11(10)2)9-17-13-4-3-7-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16) |
InChI Key |
BCUNAOZLSIUGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(N=CC=C2)N)C |
Origin of Product |
United States |
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